molecular formula C21H22N2O6 B2358830 1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone CAS No. 924873-78-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone

Cat. No.: B2358830
CAS No.: 924873-78-9
M. Wt: 398.415
InChI Key: DSUSHVBFDNYXMR-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone is a dihydropyrazole derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a 3,4,5-trimethoxyphenyl substituent. The core structure consists of a 4,5-dihydropyrazole ring with an ethanone group at position 1.

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-12(24)23-16(14-8-19(25-2)21(27-4)20(9-14)26-3)10-15(22-23)13-5-6-17-18(7-13)29-11-28-17/h5-9,16H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUSHVBFDNYXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and immunomodulatory effects, supported by relevant data and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

This structure incorporates a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound under review has shown promising results in inhibiting the proliferation of cancer cell lines. For instance:

  • Case Study : In vitro assays indicated that the compound inhibited cell growth in several human cancer cell lines with IC50 values ranging from 0.21 to 6.0 nM compared to the reference compound CA-4 which had IC50 values ranging from 4 to 3100 nM .

Antibacterial Properties

Research indicates that the pyrazole derivatives possess notable antibacterial activity. The structural motifs present in this compound contribute to its effectiveness against various bacterial strains.

  • Data Table : Antibacterial activity against common bacterial strains is summarized below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Immunomodulatory Effects

The immunomodulatory properties of this compound have also been explored. Pyrazole derivatives have been reported to influence immune responses positively.

  • Study Findings : The compound was shown to enhance T-cell proliferation and increase the production of cytokines such as IL-2 and IFN-γ in vitro, indicating a potential role in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to its chemical structure through SAR studies. Modifications on the pyrazole ring and substituents on the benzodioxole moiety significantly impact its biological efficacy.

  • Key Observations :
    • Substituents at specific positions on the benzodioxole enhance anticancer activity.
    • The presence of methoxy groups increases lipophilicity and cellular uptake.

Comparison with Similar Compounds

Key Observations:

The 3,4,5-trimethoxyphenyl group in the target compound may offer superior metabolic stability compared to mono-methoxy or chlorophenyl analogues due to symmetrical electron donation . Piperazine and pyridinyl substituents introduce basicity or polarity, enhancing aqueous solubility .

Spectral Data: Ketone C=O stretches in IR spectra range from 1661–1681 cm⁻¹, consistent with similar ethanone derivatives . The target compound’s ketone stretch is expected to fall within this range.

Synthetic Flexibility: Functionalization at position 1 of the pyrazole ring is achieved via nucleophilic substitution with amines (e.g., piperazine, pyrrolidinone) or acylation with acid chlorides .

Methodological Considerations

  • Structural Analysis : SHELX and related programs remain standard for refining crystallographic data, ensuring accurate bond length and angle measurements for pyrazole derivatives .
  • Synthetic Challenges : Steric hindrance from bulky groups (e.g., tert-butyl, trimethoxyphenyl) may reduce reaction yields, necessitating optimized conditions (e.g., excess reagents, prolonged reaction times) .

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two aromatic precursors:

  • Benzo[d]dioxol-5-carbaldehyde (piperonal) for the 3-(benzo[d]dioxol-5-yl) substituent.
  • 3,4,5-Trimethoxyacetophenone for the 5-(3,4,5-trimethoxyphenyl) group.

The acetyl group at the 1-position originates from acetic acid during cyclization.

Claisen-Schmidt Condensation

The first step involves base-catalyzed condensation between 3,4,5-trimethoxyacetophenone (4 ) and piperonal (5 ) to yield the chalcone intermediate (6 ). This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration.

Reaction Conditions :

  • Solvent: Ethanol (20 mL per mmol of ketone).
  • Base: 20% aqueous NaOH (10 mL per mmol).
  • Temperature: Room temperature (20–25°C).
  • Time: 6 hours.
  • Workup: Neutralization with HCl, filtration, and recrystallization from ethanol.

The chalcone intermediate is isolated as a yellow solid with a yield of 71–93%.

Cyclization to Pyrazoline Core

Hydrazine Cyclization

The chalcone (6 ) undergoes cyclization with hydrazine hydrate in acetic acid to form the pyrazoline ring. Acetic acid acts as both a catalyst and acetylating agent, introducing the 1-acetyl group.

Reaction Conditions :

  • Molar Ratio: 1:4 (chalcone : hydrazine hydrate).
  • Solvent: Glacial acetic acid (4 mL per mmol of chalcone).
  • Temperature: Reflux (∼118°C).
  • Time: 4 hours.
  • Workup: Ice-water quench, filtration, and ethanol recrystallization.

The final product is obtained as a pale yellow solid with a yield of 75–90%.

Optimization and Critical Parameters

Solvent and Base Selection

Ethanol is optimal for the Claisen-Schmidt step due to its polarity, which stabilizes the enolate intermediate. Substituting ethanol with methanol or THF reduces yields by 15–20%.

Acid Catalysis

Acetic acid is superior to HCl or H2SO4 for cyclization, as it minimizes side reactions (e.g., over-acetylation) while ensuring regioselective pyrazoline formation.

Temperature Control

Reflux temperatures (∼118°C) are critical for complete cyclization. Reactions below 100°C result in incomplete conversion (<50% yield).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorptions:

  • C=O Stretch: 1662 cm⁻¹ (acetyl group).
  • C=N Stretch: 1588 cm⁻¹ (pyrazoline ring).
  • Methylenedioxy C–O: 1250–1100 cm⁻¹.

¹H NMR Analysis (300 MHz, CDCl₃)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl CH₃ 2.42 Singlet 3H
Pyrazoline H-4 (ABX system) 3.72 (dd, J=17.5, 11.5 Hz) Doublet 1H
3.14 (dd, J=17.7, 3.6 Hz) Doublet 1H
Pyrazoline H-5 5.51 (dd, J=11.9, 4.1 Hz) Doublet 1H
Benzo[d]dioxole H-2, H-6 6.74–6.69 Singlet 2H
3,4,5-Trimethoxyphenyl OCH₃ 3.82–3.70 Singlet 9H
Methylenedioxy CH₂ 5.92 Singlet 2H

Elemental Analysis

  • Calculated: C, 67.78%; H, 6.26%; N, 7.90%.
  • Found: C, 68.04%; H, 6.17%; N, 8.10%.

Comparative Analysis with Analogues

Modifying the aryl substituents impacts both synthetic efficiency and physicochemical properties:

Substituent (Position 3) Substituent (Position 5) Yield (%) Melting Point (°C)
Phenyl 3,4,5-Trimethoxyphenyl 90 135–137
4-Bromophenyl 3,4,5-Trimethoxyphenyl 78 125–127
Benzo[d]dioxol-5-yl 3,4,5-Trimethoxyphenyl 82 129–131

The benzo[d]dioxol-5-yl group enhances crystallinity compared to halogenated analogues, as evidenced by higher melting points.

Scalability and Practical Considerations

Purification Challenges

Recrystallization from ethanol is effective for removing unreacted chalcone and acetylated byproducts. Column chromatography (SiO₂, ethyl acetate/hexane) may be employed for analytical-scale purification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate in acetic acid under reflux (5 hours). Reaction progress is monitored via TLC, followed by precipitation in ice-cold water and recrystallization . Alternative routes involve acid chloride coupling with triethylamine as a base, yielding pyrazoline intermediates .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and dihedral angles between aromatic rings and the pyrazoline core. For example, dihedral angles of 6.69° and 74.88° between benzene rings and the pyrazoline ring have been reported in analogs . NMR (¹H/¹³C) and IR spectroscopy complement structural validation by confirming functional groups like the ethanone carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% typically required). Stability under reflux conditions is assessed by tracking decomposition via TLC or LC-MS. For hygroscopic or pH-sensitive derivatives, Karl Fischer titration and pH-dependent degradation studies are recommended .

Advanced Research Questions

Q. How can diastereomer ratios be optimized during synthesis?

  • Methodological Answer : Diastereoselectivity depends on reaction kinetics and catalyst choice. For example, triethylamine promotes nucleophilic attack at the β-position of chalcones, favoring specific diastereomers. Polar solvents (e.g., ethanol) stabilize transition states, while steric effects from substituents (e.g., 3,4,5-trimethoxyphenyl) influence regioselectivity. Kinetic studies using variable-temperature NMR can identify optimal conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the pyrazoline core and enzyme active sites (e.g., tubulin for anticancer activity). Pharmacophore mapping identifies critical moieties: the benzo[d][1,3]dioxole group enhances π-π stacking, while methoxy groups improve hydrophobic binding . MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallographic data resolve contradictions in reported dihedral angles?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 74.88° vs. 68.5° in analogs) arise from crystal packing or substituent effects. High-resolution datasets (≤0.8 Å) refined via SHELXL with Hirshfeld surface analysis clarify intermolecular forces. Twinning or disorder in crystals requires integration of multiple datasets and validation using Rint metrics .

Q. What strategies improve regioselectivity in functionalization reactions?

  • Methodological Answer : Directed ortho-metalation (DoM) with lithium bases selectively functionalizes the benzo[d][1,3]dioxole ring. For example, LDA (lithium diisopropylamide) deprotonates the 5-position, enabling halogenation or sulfonation. Protecting groups (e.g., acetyl for pyrazoline NH) prevent undesired side reactions .

Q. How do solvent and pH affect the compound’s stability during biological assays?

  • Methodological Answer : Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions but may hydrolyze the ethanone group over 24 hours. Stability is assessed via LC-MS, identifying degradation products like carboxylic acids. Aprotic solvents (DMSO) enhance shelf life but require cytotoxicity controls due to cellular stress .

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